![molecular formula C9H14F3N3 B11757654 {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine](/img/structure/B11757654.png)
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine is a compound that features a trifluoromethyl group attached to a pyrazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethyl group often imparts unique properties to the compound, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine can be achieved through several methods. One practical method involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride to form a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole . This mixture can then be separated based on their boiling points and further functionalized through lithiation and trapping with electrophiles .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors for lithiation and subsequent trapping with electrophiles can enhance the efficiency and yield of the process . Additionally, the separation of regioisomers can be optimized through distillation techniques.
Chemical Reactions Analysis
Types of Reactions
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be employed to modify the trifluoromethyl group or other substituents on the pyrazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Lithium diisopropylamide (LDA): for lithiation reactions.
N-Bromosuccinimide (NBS): for bromination reactions.
Electrophiles: such as aldehydes, acids, and boron pinacolates for trapping reactions.
Major Products Formed
The major products formed from these reactions include various functionalized pyrazoles, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives with aldehyde, acid, and boron pinacolate groups .
Scientific Research Applications
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals due to its unique properties imparted by the trifluoromethyl group.
Agrochemicals: It is utilized in the development of agrochemicals, including herbicides and pesticides.
Materials Science: The compound’s unique properties make it valuable for the development of advanced materials.
Mechanism of Action
The mechanism of action of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its targets, leading to increased potency and efficacy . The exact molecular targets and pathways depend on the specific application of the compound, such as its use in pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine include:
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 1-methyl-5-(trifluoromethyl)-1H-pyrazole
- Trifluoromethylated pyrazoles
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group. This group imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to molecular targets .
Properties
Molecular Formula |
C9H14F3N3 |
|---|---|
Molecular Weight |
221.22 g/mol |
IUPAC Name |
N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C9H14F3N3/c1-3-4-13-6-7-5-8(9(10,11)12)15(2)14-7/h5,13H,3-4,6H2,1-2H3 |
InChI Key |
ZIKKUVBMLASCKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=NN(C(=C1)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-Bromo-benzyl)-methyl-amino]-acetic acid](/img/structure/B11757583.png)
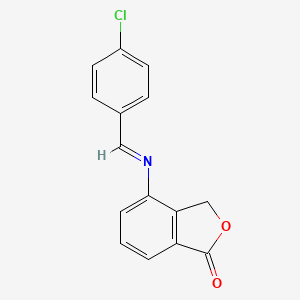
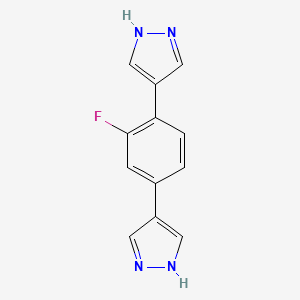
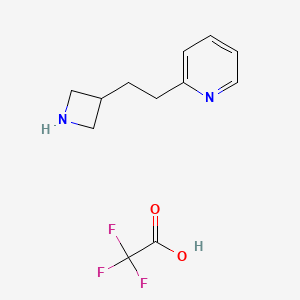
![6-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11757603.png)
![((3S,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B11757604.png)
![tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B11757605.png)
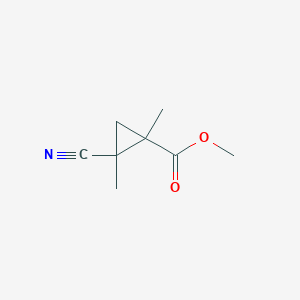
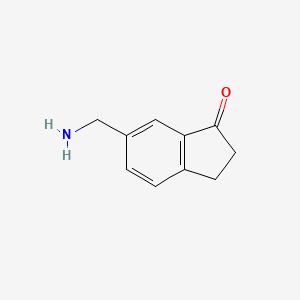
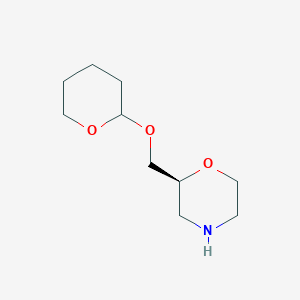
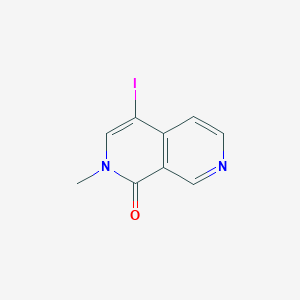
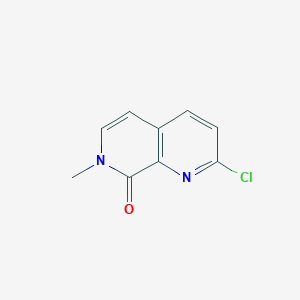
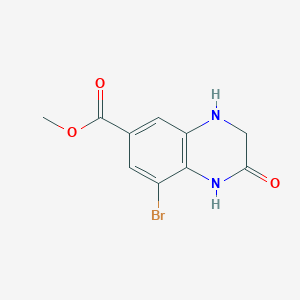
![Methyl 4,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11757658.png)
